(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2097938-54-8
VCID: VC4161900
InChI: InChI=1S/C7H9BrN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H
SMILES: COC1=C(C=CC(=N1)Br)CN.Cl.Cl
Molecular Formula: C7H11BrCl2N2O
Molecular Weight: 289.98

(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride

CAS No.: 2097938-54-8

Cat. No.: VC4161900

Molecular Formula: C7H11BrCl2N2O

Molecular Weight: 289.98

* For research use only. Not for human or veterinary use.

(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride - 2097938-54-8

Specification

CAS No. 2097938-54-8
Molecular Formula C7H11BrCl2N2O
Molecular Weight 289.98
IUPAC Name (6-bromo-2-methoxypyridin-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C7H9BrN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H
Standard InChI Key YHJLNDKCKLSEKV-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=N1)Br)CN.Cl.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 6-position with a bromine atom. A methanamine (-CH₂NH₂) group is attached to the 3-position, with two hydrochloride molecules forming the dihydrochloride salt . The presence of bromine introduces steric and electronic effects that influence reactivity, while the methoxy group enhances solubility in polar solvents .

Table 1: Key Structural and Chemical Data

PropertyValueSource
Molecular FormulaC₇H₁₁BrCl₂N₂O
Molecular Weight289.98 g/mol
CAS Number2097938-54-8
IUPAC Name(6-bromo-2-methoxypyridin-3-yl)methanamine; dihydrochloride
SMILES NotationCOC1=C(C=CC(=N1)Br)CN.Cl.Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (6-bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride involves multi-step organic reactions, as inferred from related methoxypyridine derivatives:

  • Protection of Functional Groups: A starting pyridine derivative undergoes methoxylation at the 2-position using methylating agents like iodomethane in the presence of a base.

  • Bromination: Electrophilic bromination at the 6-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

  • Introduction of Methanamine: The 3-position is functionalized via reductive amination or nucleophilic substitution, followed by purification via column chromatography.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and solubility .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
MethoxylationCH₃I, K₂CO₃, DMF, 60°CExcess methylating agent
BrominationNBS, AIBN, CCl₄, refluxLight exclusion
Reductive AminationNaBH₃CN, MeOH, RTpH control (~4–5)

Industrial-Scale Production

Scaled manufacturing employs continuous flow reactors to improve heat transfer and reduce side reactions. Automated systems monitor parameters such as temperature (±2°C) and pressure to ensure batch consistency . Post-synthesis, the product is lyophilized to achieve >98% purity, as verified by HPLC.

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s density is 1.5±0.1 g/cm³, with a boiling point of 286.0±35.0°C at 760 mmHg . It is hygroscopic and requires storage under inert gas (argon/nitrogen) at 2–8°C to prevent degradation . Solubility in water is moderate (~50 mg/mL), but it dissolves readily in dimethyl sulfoxide (DMSO) and methanol .

Stability and Reactivity

Applications in Scientific Research

Pharmaceutical Development

As a pyridine derivative, this compound serves as a precursor in synthesizing kinase inhibitors and receptor antagonists. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures common in drug candidates .

Chemical Biology

Researchers utilize it to probe enzyme active sites due to its ability to form hydrogen bonds via the methanamine group. Preliminary studies suggest activity against proteases involved in viral replication, though detailed mechanistic data remain unpublished.

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